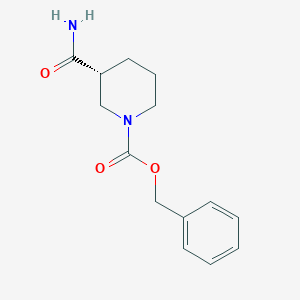
(R)-Benzyl 3-carbamoylpiperidine-1-carboxylate
説明
“®-tert-Butyl 3-carbamoylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H20N2O3 . It has a molecular weight of 228.29 . It is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI Key for this compound is APFUDGDIIFSTSD-MRVPVSSYSA-N . The compound has 16 heavy atoms .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.35 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.28 .科学的研究の応用
Biologically Active Plant Compounds
Natural carboxylic acids, derived from plants, show significant biological activity. A study reviewing selected carboxylic acids, including benzoic acid and related compounds, highlights their potent antioxidant, antimicrobial, and cytotoxic activities. These properties are influenced by structural differences, such as the number of hydroxyl groups and conjugated bonds, affecting their bioactivity. Rosmarinic acid, among the compounds studied, displayed the highest antioxidant activity. However, the antimicrobial properties varied based on microbial strain and experimental conditions. The study emphasizes the potential of these compounds, including derivatives of benzoic acid, in various therapeutic and protective applications due to their bioactive properties (Godlewska-Żyłkiewicz et al., 2020).
Chemokine Receptor Antagonists
The chemokine receptor CCR3 plays a crucial role in allergic diseases such as asthma and allergic rhinitis. Small molecule antagonists targeting CCR3, including certain piperidine and benzylpiperidine derivatives, have been investigated for their therapeutic potential. Specifically, (N-ureidoalkyl)benzylpiperidines have shown high affinity and antagonizing potential against CCR3, effectively inhibiting eosinophil chemotaxis and intracellular calcium mobilization. These findings suggest the potential application of such compounds in treating allergic diseases (Willems & IJzerman, 2009).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), including related carboxylate compounds, have become vital in various scientific disciplines, including supramolecular chemistry. The simple structure, accessibility, and understanding of their supramolecular self-assembly behavior allow BTAs to be utilized in nanotechnology, polymer processing, and biomedical applications. The versatility of these compounds, derived from their multivalent nature and ability to form nanometer-sized rod-like structures stabilized by hydrogen bonding, promises significant potential in various applications (Cantekin et al., 2012).
Antioxidant and Anti-inflammatory Agents
Research focusing on benzofused thiazole derivatives, including carboxylic acid analogs, reveals their potential as antioxidant and anti-inflammatory agents. The synthesized derivatives were evaluated for their in vitro activities, showing promising results against reactive radical species and distinct anti-inflammatory activity. This study underscores the potential of carboxylic acid derivatives, including benzyl carboxylates, in the development of therapeutic agents targeting inflammation and oxidative stress (Raut et al., 2020).
Safety and Hazards
作用機序
Target of Action
It is structurally related to carbamazepine, a drug used for the treatment of focal epilepsy . Carbamazepine is known to inhibit the activity of voltage-gated sodium channels .
Mode of Action
If we consider its structural similarity to carbamazepine, it may also inhibit the activity of voltage-gated sodium channels . This inhibition stabilizes hyperexcited neurons, suppressing the propagation of excitatory impulses .
Biochemical Pathways
Based on its structural similarity to carbamazepine, it may affect the sodium ion transport pathways . By inhibiting the activity of voltage-gated sodium channels, it could potentially stabilize hyperexcited neurons and suppress the propagation of excitatory impulses .
Pharmacokinetics
It is known that carbamazepine, a structurally related compound, is absorbed relatively slowly from the gastrointestinal tract, yet its bioavailability approaches 100% with the conventional tablet formulation .
Result of Action
Based on its structural similarity to carbamazepine, it may stabilize hyperexcited neurons and suppress the propagation of excitatory impulses .
Action Environment
It is known that carbamazepine, a structurally related compound, is stable at room temperature .
特性
IUPAC Name |
benzyl (3R)-3-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNTYSRHYYSZEM-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654544 | |
| Record name | Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1050446-94-0 | |
| Record name | Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1451733.png)
![tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate](/img/structure/B1451734.png)
![4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451737.png)
![2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B1451738.png)
![4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B1451739.png)

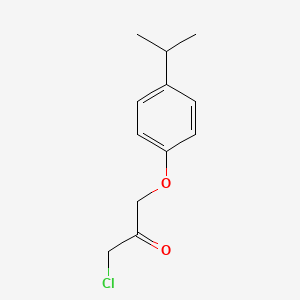
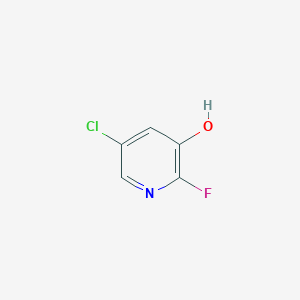
![Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate](/img/structure/B1451745.png)
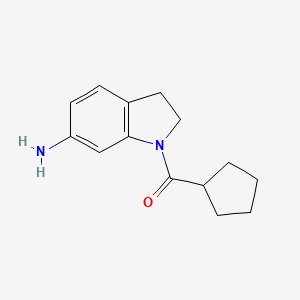
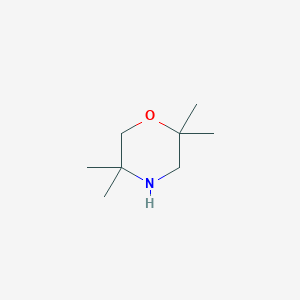
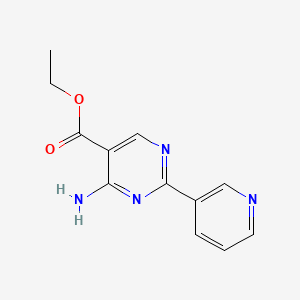
![N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine](/img/structure/B1451752.png)
